molecular formula C17H16BrF3N4O B2874877 (2-Bromophenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034413-35-7

(2-Bromophenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2874877
CAS No.: 2034413-35-7
M. Wt: 429.241
InChI Key: OWFWIERXFGEMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using various methods . For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

Microwave-Assisted Synthesis and Analgesic Activity

A study by Chaudhary et al. (2012) explored the microwave-assisted synthesis of novel pyrimidine derivatives, including compounds related to the given chemical structure. The research highlighted the advantages of microwave methods, such as rapid reaction rates and cleaner conditions, leading to enhanced chemical yields. The synthesized compounds were evaluated for their analgesic activity, with several showing significant effects comparable to the standard drug Diclofenac sodium. This suggests potential applications of these compounds in developing new analgesic agents (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).

Metabolism and Pharmacokinetics

Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor, revealing insights into the compound's disposition in rats, dogs, and humans. This research provides a foundational understanding of how similar compounds are metabolized and eliminated, guiding future drug development processes (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

PET Imaging Agent for Parkinson's Disease

Wang et al. (2017) synthesized a potential PET imaging agent for imaging the LRRK2 enzyme in Parkinson's disease, highlighting the compound's relevance in developing diagnostic tools for neurodegenerative diseases. This research underscores the potential of such compounds in enhancing our understanding and diagnosis of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Nonaqueous Capillary Electrophoresis

Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating and analyzing imatinib mesylate and related substances, demonstrating the analytical applications of similar compounds in quality control and pharmaceutical analysis (Ye, Huang, Li, Xiang, & Xu, 2012).

Dipeptidyl Peptidase IV Inhibitor for Type 2 Diabetes

Ammirati et al. (2009) synthesized and evaluated a series of 4-substituted proline amides as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. This research highlights the therapeutic potential of such compounds in managing chronic conditions like diabetes (Ammirati, Andrews, Boyer, Brodeur, Danley, Doran, Hulin, Liu, McPherson, Oreña, Parker, Polívková, Qiu, Soglia, Treadway, Vanvolkenburg, Wilder, & Piotrowski, 2009).

Future Directions

The future research directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more studies could be conducted to fully understand its synthesis, molecular structure, and chemical reactions.

Properties

IUPAC Name

(2-bromophenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF3N4O/c1-11-22-14(17(19,20)21)10-15(23-11)24-6-8-25(9-7-24)16(26)12-4-2-3-5-13(12)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFWIERXFGEMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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